4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate
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Overview
Description
4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate is an organic compound that features a phenoxyphenyl group and a naphthalen-2-yloxy group linked by an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate typically involves the esterification of 4-phenoxyphenol with 2-(naphthalen-2-yloxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate can undergo various chemical reactions, including:
Oxidation: The phenoxy and naphthalen-2-yloxy groups can be oxidized under strong oxidative conditions.
Reduction: The ester linkage can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Phenoxyphenyl and naphthalen-2-yloxy carboxylic acids.
Reduction: 4-Phenoxyphenyl 2-(naphthalen-2-yloxy)ethanol.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate is not fully understood. it is believed to interact with specific molecular targets through its aromatic rings and ester linkage. These interactions may involve binding to enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl 2-(naphthalen-2-yloxy)acetate
- 2-(Naphthalen-2-yloxy)-N0-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
(4-phenoxyphenyl) 2-naphthalen-2-yloxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O4/c25-24(17-26-23-11-10-18-6-4-5-7-19(18)16-23)28-22-14-12-21(13-15-22)27-20-8-2-1-3-9-20/h1-16H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIIBONSRFQCDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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